molecular formula C11H10O7 B14254598 (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid CAS No. 389141-47-3

(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid

Cat. No.: B14254598
CAS No.: 389141-47-3
M. Wt: 254.19 g/mol
InChI Key: NMIDXJIBGMOSBK-QMMMGPOBSA-N
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Description

(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid is an organic compound that features a butanedioic acid backbone with a 4-hydroxybenzoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with (2S)-2-hydroxybutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-ketobenzoyl derivatives.

    Reduction: Formation of (2S)-2-[(4-Hydroxybenzyl)oxy]butanedioic acid.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid.

    (2S)-2-Hydroxybutanedioic acid: Another precursor used in the synthesis.

    4-Hydroxybenzyl alcohol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

389141-47-3

Molecular Formula

C11H10O7

Molecular Weight

254.19 g/mol

IUPAC Name

(2S)-2-(4-hydroxybenzoyl)oxybutanedioic acid

InChI

InChI=1S/C11H10O7/c12-7-3-1-6(2-4-7)11(17)18-8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16)/t8-/m0/s1

InChI Key

NMIDXJIBGMOSBK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H](CC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CC(=O)O)C(=O)O)O

Origin of Product

United States

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